molecular formula C15H13F2NOS B5650322 2-[(4-fluorobenzyl)thio]-N-(4-fluorophenyl)acetamide

2-[(4-fluorobenzyl)thio]-N-(4-fluorophenyl)acetamide

Cat. No. B5650322
M. Wt: 293.3 g/mol
InChI Key: BGLKOAALWDRLML-UHFFFAOYSA-N
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Description

Compounds containing fluorobenzyl and fluorophenyl groups are of interest due to their potential biological activities and applications in materials science. The specific compound "2-[(4-fluorobenzyl)thio]-N-(4-fluorophenyl)acetamide" falls into this category, highlighting the importance of understanding its synthesis, molecular structure, and properties.

Synthesis Analysis

The synthesis of compounds closely related to "this compound" involves multiple steps, including alkylation, amidation, and the introduction of fluorine atoms. For instance, a method for synthesizing a potent ligand for the peripheral benzodiazepine receptor demonstrates complex synthesis routes involving fluorinated compounds (Zhang et al., 2005).

Molecular Structure Analysis

Structural analysis is crucial for understanding the interaction of molecules with biological targets or their physical properties. Techniques such as X-ray crystallography, NMR, and mass spectrometry are commonly used. A study on the crystal structure of a related compound, "2,2-Dibromo-N-(4-fluorophenyl)acetamide," reveals specific hydrogen bonding patterns and molecular conformations, which could be relevant for the compound of interest (Qian et al., 2012).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NOS/c16-12-3-1-11(2-4-12)9-20-10-15(19)18-14-7-5-13(17)6-8-14/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLKOAALWDRLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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